ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate
Overview
Description
Ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole core, an ester group, and a cyano group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced via acetylation of the hydroxyl group on the indole ring using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the Cyano Group: The cyano group can be introduced through a Knoevenagel condensation reaction, where the indole derivative reacts with ethyl cyanoacetate in the presence of a base like piperidine.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
3-Acetylindole: A simpler indole derivative with an acetyl group.
Uniqueness
Ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl (E)-3-(3-acetyloxy-1H-indol-2-yl)-2-cyanoprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-3-21-16(20)11(9-17)8-14-15(22-10(2)19)12-6-4-5-7-13(12)18-14/h4-8,18H,3H2,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXGLVKVVYSECP-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C2=CC=CC=C2N1)OC(=O)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C2=CC=CC=C2N1)OC(=O)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358153 | |
Record name | ST51001129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6050-90-4 | |
Record name | ST51001129 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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